5-amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one

Drug Discovery Physicochemical Property Lead Optimization

Strategic halogenated isoxazolone building block for medicinal chemistry SAR programs targeting kinases or plasminogen-related enzymes. The 3-chloro-4-fluorobenzoyl moiety is a privileged vector designed to probe halogen-binding pockets—a critical determinant of target affinity and selectivity. For rigorous hypothesis de-risking, procure in parallel the unsubstituted benzoyl analog (CAS 90771-25-8) as an ideal negative control. This head-to-head comparison experimentally isolates the scaffold’s intrinsic binding from the halogen substituents’ contribution. Recommended for programs exploring halogen bonding as a potency driver. Bulk and custom purity options available upon request.

Molecular Formula C10H6ClFN2O3
Molecular Weight 256.62
CAS No. 1630763-98-2
Cat. No. B3032405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one
CAS1630763-98-2
Molecular FormulaC10H6ClFN2O3
Molecular Weight256.62
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N2C(=O)C=C(O2)N)Cl)F
InChIInChI=1S/C10H6ClFN2O3/c11-6-3-5(1-2-7(6)12)10(16)14-9(15)4-8(13)17-14/h1-4H,13H2
InChIKeyJPLIICRDQMOIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one (CAS 1630763-98-2): Procurement-Grade Chemical Profile


5-Amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one (CAS 1630763-98-2) is a synthetic, heterocyclic small molecule with the molecular formula C₁₀H₆ClFN₂O₃ and a molecular weight of 256.62 g/mol . It is characterized by an isoxazol-3(2H)-one core, a versatile scaffold in medicinal chemistry, featuring a 5-amino substituent and an N-benzoyl group substituted with chlorine and fluorine at the 3- and 4-positions, respectively . This compound is commercially available for research and further manufacturing use from multiple suppliers, typically at a purity of 95% to 98%, and is recommended for storage under dry conditions at 2-8°C .

The Selection Risk of Unsubstituted or Alternative Isomeric Analogs for 5-Amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one


The assumption that close structural analogs of 5-amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one are interchangeable for research purposes is a high-risk proposition, grounded in the profound impact of specific halogenation on pharmacological and physicochemical profiles [1][2]. The 3-chloro-4-fluorobenzoyl moiety is a privileged fragment, and its precise substitution pattern is a known determinant of target binding affinity, selectivity, and metabolic stability within the isoxazolone class [2]. While the unsubstituted benzoyl analog (CAS 90771-25-8) is commercially available, its lack of halogen atoms can drastically alter its electronic distribution, lipophilicity (LogP), and hydrogen-bonding capabilities, rendering it unsuitable as a default replacement for a structure-activity relationship (SAR) program designed around the halogenated derivative . It is critical to note that direct, quantitative comparative data for this specific compound against its closest analogs is not present in the current public literature, a fact that necessitates rigorous internal head-to-head validation by the end-user [3].

Quantitative Differentiation Evidence for 5-Amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one: A Data Audit


Lipophilicity and Electronic Profile Differentiation: Calculated LogP and Hammett Constants

The differential value of this compound is fundamentally rooted in the unique electronic and lipophilic environment created by its 3-chloro-4-fluorobenzoyl substituent. While direct experimental LogP and pKa data are absent from the literature, in silico predictive models, which serve as a class-level inference for procurement decisions, demonstrate a significant divergence from the unsubstituted benzoyl analog. The addition of chlorine and fluorine atoms is predicted to increase lipophilicity (cLogP) by approximately 1.0-1.5 log units and alter the electron density of the aromatic ring, which can be quantified via Hammett sigma constants [1][2]. These calculated differences are crucial for medicinal chemists selecting starting points for structure-activity relationship (SAR) studies.

Drug Discovery Physicochemical Property Lead Optimization

Procurement-Relevant Purity Specifications vs. Closest Commercial Alternative

From a procurement standpoint, the target compound is available with precise, documented purity specifications that serve as a verifiable differentiator against its most prevalent commercial alternative. The 3-chloro-4-fluoro substituted compound is offered at a certified purity of 98%, whereas the unsubstituted benzoyl analog (CAS 90771-25-8) is readily available, but its typical catalog purity from major suppliers is specified at 97% . While a 1% difference may appear marginal, in the context of generating reproducible SAR data, where minor impurities can be potent artifacts, this defined specification provides a procurement advantage for researchers prioritizing assay consistency.

Chemical Sourcing Quality Control Building Block

Class-Level Kinase Inhibition Potential: The 5-Aminoisoxazole Pharmacophore

The 5-aminoisoxazole motif present in the target compound is a well-documented pharmacophore for kinase inhibition, a mechanism absent in non-amino isoxazole analogs like simple 4-benzoylisoxazole herbicides [1][2]. Patented isoxazol-3(2H)-one analogs have demonstrated activity as plasminogen inhibitors and are being investigated as anticancer agents targeting kinases like TACC3, establishing a class-level precedent for the biological relevance of this scaffold [3][4]. The specific 3-chloro-4-fluorobenzoyl substitution on this pharmacophore is designed to exploit the halogen-binding pockets of target kinases, a strategic modification for enhancing affinity and selectivity that is not achievable with unsubstituted or differently substituted benzoyl groups.

Kinase Inhibitor Medicinal Chemistry Pharmacophore

Validated Application Scenarios for Procuring 5-Amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one


Precision Lead Optimization in Kinase-Targeted Medicinal Chemistry

The procurement of this compound is most justified in a medicinal chemistry program specifically aimed at optimizing a 5-aminoisoxazole lead series against a kinase or plasminogen-related target. The unique 3-chloro-4-fluorobenzoyl moiety is not a random decoration; it is a strategic vector for probing a halogen-binding pocket within the target's active site, a hypothesis supported by the class-level kinase inhibition data [1]. An SAR study should directly compare this compound's biochemical IC₅₀ and cellular activity against the unsubstituted benzoyl analog (CAS 90771-25-8) and the 4-fluorobenzoyl analog to experimentally quantify its differentiation, as public comparative data is absent [2].

High-Fidelity Negative Control for Halogen-Specific Biochemical Assays

In a biochemical assay where a halogen bonding interaction is a hypothesized driver of potency for a lead molecule, the unsubstituted benzoyl analog (CAS 90771-25-8) serves as the ideal negative control. Procuring both compounds from the same vendor, with defined and distinct purity specifications (98% vs. 97%), allows a researcher to distinguish the contribution of the halogen substituents to the overall binding energy from the scaffold's intrinsic binding, thereby de-risking the target hypothesis [1]. The absence of the chloro and fluoro groups is the key differentiator being tested.

Exploratory Screening in Antiviral APOBEC3G/Vif Pathway Research

A patent family on amino-substituted benzoyl derivatives has identified activity against the HIV APOBEC3G/Vif pathway, a novel antiviral mechanism [1]. The target compound's structural features align with this chemotype. A researcher investigating host-factor antiviral targets should consider this compound for screening, but must recognize the evidence is based on class-level patent inference rather than a specific disclosure of CAS 1630763-98-2. Initial experiments should include cell-based viral replication assays with a panel of close structural analogs to define the SAR, as this compound's specific activity and selectivity remain unknown [2].

Quote Request

Request a Quote for 5-amino-2-(3-chloro-4-fluorobenzoyl)isoxazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.